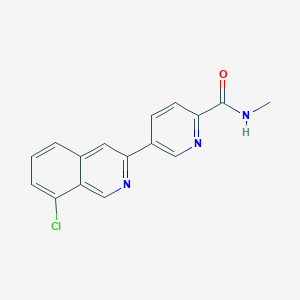

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted isoquinoline ring and a picolinamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is the serine-threonine kinase CHK1 . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

This compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It binds to the active site of CHK1, thereby inhibiting its function .

Biochemical Pathways

Upon DNA damage, CHK1 is activated by the upstream kinases ataxia telangiectasia and Rad3-related (ATR), and to a lesser extent, ataxia telangiectasia mutated (ATM) . CHK1 is phosphorylated on residues S317 and S345 by ATR and undergoes autophosphorylation on S296 . The activated enzyme phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 .

Pharmacokinetics

It is noted that both chk1 potency and off-target human ether-a-go-go-related gene (herg) ion channel inhibition were dependent on lipophilicity and basicity in this series .

Result of Action

The inhibition of CHK1 by this compound results in the halting of the cell cycle at checkpoints in Synthesis (S) or Gap 2 (G2) phase . This provides an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .

Action Environment

It is worth noting that the cellular efficacy of the compounds in this series was driven by a single substituent vector directed away from the chk1 kinase active site .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have not been studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide typically involves the reaction of 8-chloroisoquinoline with N-methylpicolinamide under specific conditions. One common method includes the use of methyl 5-(8-chloroisoquinolin-3-yl)picolinate as an intermediate . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as microwave irradiation and inert atmosphere conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, caesium carbonate, and tris-(dibenzylideneacetone)dipalladium . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives .

Scientific Research Applications

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

5-(8-Chloroisoquinolin-3-yl)amino-3-(1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile: This compound shares a similar isoquinoline structure but has different substituents, leading to distinct chemical properties and applications.

8-Chloroisoquinolin-3-amine: This compound is a simpler analog with fewer functional groups, making it less versatile in certain applications.

Uniqueness

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name |

5-(8-chloroisoquinolin-3-yl)-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c1-18-16(21)14-6-5-11(8-19-14)15-7-10-3-2-4-13(17)12(10)9-20-15/h2-9H,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOBTVRYZZKWON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)C2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide](/img/structure/B2372611.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)

![3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2372619.png)

![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)

![1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2372621.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)

![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2372630.png)

![6-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2372632.png)